molecular formula C13H12FNO3S B2775062 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene CAS No. 2411227-31-9

2-Amino-4-benzyl-1-fluorosulfonyloxybenzene

Cat. No.: B2775062
CAS No.: 2411227-31-9
M. Wt: 281.3
InChI Key: JLZLYZXRPQMRBZ-UHFFFAOYSA-N
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Description

2-Amino-4-benzyl-1-fluorosulfonyloxybenzene is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amino group, a benzyl group, and a fluorosulfonyloxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Benzylation: The amino group is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Fluorosulfonyloxylation: Finally, the benzylated compound is treated with fluorosulfonyl chloride to introduce the fluorosulfonyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-benzyl-1-fluorosulfonyloxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The fluorosulfonyloxy group can be reduced to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

2-Amino-4-benzyl-1-fluorosulfonyloxybenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorosulfonyloxy group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-benzyl-1-hydroxybenzene: Similar structure but with a hydroxyl group instead of a fluorosulfonyloxy group.

    2-Amino-4-benzyl-1-chlorobenzene: Contains a chlorine atom instead of a fluorosulfonyloxy group.

    2-Amino-4-benzyl-1-methylbenzene: Contains a methyl group instead of a fluorosulfonyloxy group.

Uniqueness

2-Amino-4-benzyl-1-fluorosulfonyloxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

2-amino-4-benzyl-1-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c14-19(16,17)18-13-7-6-11(9-12(13)15)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZLYZXRPQMRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)OS(=O)(=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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